(3-Carboxypropyl)triphenylphosphonium bromide
Overview
Description
(3-Carboxypropyl)triphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C22H22BrO2P and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
They are useful for the synthesis of various organic compounds. For instance, the preparation of pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts was discussed by Moorhoff (1997) in the context of developing new protecting groups for alkyl 4-halo-3-oxobutanoates (Moorhoff, 1997).
These compounds have potential in drug synthesis, especially for stereo selectivity. Li Fang-shi (2008) synthesized ylide(4-carboxybutyl)triphenylphosphonium bromide, demonstrating its utility in this field (Li Fang-shi, 2008).
In the field of photovoltaics, carboxystyryl end-functionalized poly(3-hexylthiophene)/TiO2 hybrids have shown promise for improving miscibility between poly(3-hexylthiophene) and TiO2 nanoparticles, as reported by Boon et al. (2012) (Boon et al., 2012).
The formation of (2,5-dihydro-1H-pyrazol-3-yl)triphenylphosphonium bromides by reacting (E)-(3-Aryl-3-oxoprop-1-en-1-yl)triphenylphosphonium bromides with arylhydrazines was studied by Khachikyan et al. (2019), indicating their potential in organic chemistry (Khachikyan et al., 2019).
For waste management, TPPB (Tetraphenylphosphonium bromide) has been effective in removing technetium from radioactive waste streams, as researched by Aldridge et al. (2007) (Aldridge et al., 2007).
In medicinal chemistry, isoindolylalkylphosphonium salts, particularly those with a triarylphosphonium halide moiety, have shown significant antitumor activity, as investigated by Dubois et al. (1978) (Dubois et al., 1978).
Mechanism of Action
Target of Action
The primary target of (3-Carboxypropyl)triphenylphosphonium bromide is cancer cells , specifically liver carcinoma cells . The compound shows selectivity-toxicity among cancer cell lines and normal cells .
Mode of Action
This compound interacts with its targets by inhibiting cell migration in HepG2 cells . It also alters the reactive oxygen species (ROS) level and mitochondrial transmembrane potential (Δψm) . Furthermore, it regulates the secretion of tumor necrosis factor α (TNF-α) and vascular endothelial growth factor (VEGF) .
Biochemical Pathways
The compound affects the cell cycle, causing a delay in the S phase . This alteration in the cell cycle, combined with changes in ROS and Δψm levels, leads to the inhibition of tumor growth . The regulation of TNF-α and VEGF secretion also plays a role in the compound’s antitumor activity .
Pharmacokinetics
The compound is soluble in water and ethanol , which may influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the effective inhibition of tumor growth in H22-bearing mice in vivo . It also significantly inhibits cell migration in HepG2 cells in vitro .
Action Environment
The compound is hygroscopic , suggesting that moisture in the environment could affect its stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been used as a reactant for the preparation of various biochemical agents . These agents interact with enzymes, proteins, and other biomolecules in their respective biochemical reactions. The nature of these interactions depends on the specific agent and the biochemical reaction in which it is involved.
Cellular Effects
The cellular effects of (3-Carboxypropyl)triphenylphosphonium bromide are not well-documented. It has been used to synthesize compounds that have significant effects on cells. For example, it has been used in the synthesis of piperamide analogs that act as histone deacetylase (HDAC) inhibitors . HDAC inhibitors can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. It has been used in the synthesis of compounds that have well-defined mechanisms of action. For example, piperamide analogs synthesized using this compound act as histone deacetylase (HDAC) inhibitors . HDAC inhibitors exert their effects at the molecular level by binding to HDAC enzymes, inhibiting their activity, and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is hygroscopic , which may affect its stability and degradation over time.
Dosage Effects in Animal Models
Compounds synthesized using this compound, such as piperamide analogs, have been studied in animal models .
Metabolic Pathways
It has been used in the synthesis of compounds that are involved in various metabolic pathways .
Transport and Distribution
It is known that this compound is soluble in water and ethanol , which may influence its transport and distribution.
Subcellular Localization
It has been used in the synthesis of compounds that have specific subcellular localizations .
Properties
IUPAC Name |
3-carboxypropyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJKVMGJABKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443905 | |
Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17857-14-6 | |
Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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